molecular formula C8H5N3 B1373092 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile CAS No. 1082040-98-9

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Cat. No.: B1373092
CAS No.: 1082040-98-9
M. Wt: 143.15 g/mol
InChI Key: MUIUVAZQTGCBJF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a nitrile group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) and tubulin . FGFRs play an essential role in various types of tumors , while tubulin is a critical component of the cytoskeleton, playing important roles in cell mitosis, cytokinesis, and signal transduction .

Mode of Action

This compound interacts with its targets in the following ways:

Biochemical Pathways

The affected pathways and their downstream effects include:

Pharmacokinetics

It’s known that the compound has low molecular weight, which would be beneficial to its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include:

Action Environment

It’s known that the compound’s inhibitory action against fgfrs and tubulin is potent, suggesting that it may be effective in a variety of biological environments .

Future Directions

The future directions for the study of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile could involve further exploration of its anticancer activities and potential applications in cancer therapy . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process.

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways. The compound exhibits inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of potency . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the receptors.

Cellular Effects

This compound influences various cellular processes, including cell proliferation, apoptosis, and migration. In cancer cell lines such as HeLa, SGC-7901, and MCF-7, the compound has demonstrated significant antitumor activity by inhibiting cell proliferation and inducing apoptosis . Additionally, it affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, the compound’s interaction with FGFRs involves the formation of hydrogen bonds with key amino acid residues, resulting in the inhibition of downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory activity against target enzymes and proteins over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced cell proliferation . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that may retain or lose the biological activity of the parent compound. The effects on metabolic flux and metabolite levels are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with efflux transporters, such as P-glycoprotein, which influence its cellular accumulation and distribution . Additionally, the compound’s lipophilicity and molecular size affect its ability to cross cellular membranes and reach target sites within tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, affecting its therapeutic efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and dehydration steps . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-7-3-8-6(5-11-7)1-2-10-8/h1-3,5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIUVAZQTGCBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=NC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676823
Record name 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-98-9
Record name 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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